molecular formula C15H9ClN2O2 B5773281 (E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No.: B5773281
M. Wt: 284.69 g/mol
InChI Key: LQKLMLDWVMTZPW-LCYFTJDESA-N
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Description

(E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a nitrile group, a nitro group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile typically involves the condensation of 4-chlorobenzaldehyde with 2-nitrobenzyl cyanide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Hydrochloric acid, sodium hydroxide.

    Substitution: Ammonia, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: 2-(4-chlorophenyl)-3-(2-aminophenyl)prop-2-enenitrile.

    Reduction: 2-(4-chlorophenyl)-3-(2-nitrophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-bromophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
  • (E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
  • (E)-2-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile

Uniqueness

(E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro and nitrile groups also provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-14-7-5-11(6-8-14)13(10-17)9-12-3-1-2-4-15(12)18(19)20/h1-9H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKLMLDWVMTZPW-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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